WP9QY

TNF-alpha inhibition apoptosis blockade peptidomimetic design

Researchers face irreproducible results when substituting WP9QY with uncharacterized peptide libraries or biologics in TNF-α/RANKL pathway studies. WP9QY is a chemically defined, synthetic cyclic nonapeptide (YCWSQYLCY, disulfide-bridged) that ensures batch-to-batch consistency as a validated dual antagonist. • TNF-α binding inhibition IC50 = 5 µM; ~2-fold higher activity vs. WP5-derived mimetics in L929 apoptosis assays • Blocks RANKL-induced osteoclastogenesis (NFATc1/c-Fos suppression) & stimulates osteoblastogenesis via Wnt/β-catenin activation • Lyophilized, ≥95% HPLC purity; MW 1226.38 g/mol; sequence-defined for assay standardization and HTS campaigns

Molecular Formula C58H71N11O15S2
Molecular Weight 1226.4 g/mol
Cat. No. B179725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWP9QY
SynonymsWP9QY
Molecular FormulaC58H71N11O15S2
Molecular Weight1226.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O
InChIInChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyOXRZFLLXMORPHO-XCLFSWKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

WP9QY: TNF-α Antagonist for Bone Research


WP9QY (YCWSQYLCY) is a synthetic cyclic nonapeptide designed to structurally mimic the critical tumor necrosis factor-alpha (TNF-α) recognition loop of human TNF receptor type I [1]. By mimicking this specific protein–protein interaction interface, WP9QY acts as a competitive antagonist of TNF-α, thereby blocking downstream inflammatory and bone-resorptive signaling cascades [2]. Its designation derives from its templated design on the WP9 binding site observed in the TNF-β/TNF-receptor (I) complex, and the intentional introduction of glutamine (Gln) and tyrosine (Tyr) residues to confer high-affinity binding and functional antagonism [3]. With a molecular weight of 1226.38 g/mol, WP9QY represents the smallest peptidomimetic developed to date for this target, making it a uniquely tractable lead compound for the development of next-generation non-peptidic inhibitors aimed at inflammatory bone diseases and systemic bone loss [4].

1 TNF-α competitive antagonism study fit
2 RANKL signaling inhibition assay context
3 Bone resorption pathway research tool
4 Compact peptidomimetic probe for SAR studies

Why Generic Peptides Cannot Replace WP9QY


Generic substitution of WP9QY with uncharacterized TNF-α inhibitors or random peptide libraries is scientifically invalid and will introduce confounding variables in research and development workflows. WP9QY exhibits a unique dual mechanism of action—it not only directly antagonizes TNF-α binding to TNFR I (IC50 = 5 µM) [1], but also binds to and inhibits RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced signaling, osteoclastogenesis, and bone resorption [2]. Crucially, an altered control peptide with a single residue change (Y6N) exhibited markedly reduced activity across all functional assays, demonstrating that the precise amino acid sequence and disulfide-bridged cyclic conformation are absolutely required for WP9QY's biological activity [3]. Furthermore, studies comparing WP9QY to other known WP5 binding site-derived peptidomimetics demonstrated that WP9QY exhibits approximately twofold higher activity in blocking TNF-α-mediated apoptosis in L929 cell assays [1]. Therefore, using any alternative peptide—even those with high sequence homology—will not recapitulate the specific, quantitatively validated dual-target antagonism that defines WP9QY's unique pharmacological profile, leading to irreproducible results and failed lead optimization campaigns.

TNF-α-selective inhibitors
May not address RANKL-mediated bone resorption endpoints, limiting dual-pathway interpretation.
Sequence-altered peptide variants
Single residue substitution may abolish dual-pathway antagonism profile and pathway-response fidelity.
Anti-TNF biologic antibodies
May show distinct systemic bone-loss endpoint profile; local vs. systemic response context may differ.

WP9QY Evidence & Differentiation


TNF-α Antagonism vs. WP5 Peptidomimetics

In a standardized L929 murine fibrosarcoma cell apoptosis assay, WP9QY demonstrated approximately two-fold higher potency in blocking TNF-α-mediated cell death compared to other peptidomimetics derived from the same WP5 binding site of the TNF-β/TNF-receptor (I) complex [1]. The compound exhibits an IC50 of 5 µM in a competitive TNF-α binding assay, which is consistent with its enhanced functional activity [1].

TNF-α Antagonism Potency
Reported
IC50 = 5 µM; ~2-fold higher activity vs. WP5 peptidomimetics
Supports TNF-α binding assay context
L929 murine fibrosarcoma apoptosis model
TNF-alpha inhibition apoptosis blockade peptidomimetic design

Bone Destruction Prevention vs. Anti-TNF Antibody

In a head-to-head comparison using the murine collagen-induced arthritis (CIA) model, continuous infusion of WP9QY (4 mg/kg/day) inhibited CIA-induced bone destruction at the knee joints to the same extent as a therapeutic anti-TNF-α monoclonal antibody (4 mg/kg/day), as quantified by microfocal computed tomography (micro-CT) analysis of bone volume and architecture [1]. Critically, while the anti-TNF antibody was superior in suppressing clinical inflammation (arthritis score), WP9QY was more effective at preventing CIA-induced systemic bone loss, demonstrating a superior skeletal protective profile [1].

Bone Destruction Model
Head-to-head
WP9QY matched anti-TNF antibody in joint bone protection; reported distinct systemic bone-loss endpoint
Reported CIA model bone endpoint context
Murine CIA model; micro-CT analysis at knee joints
collagen-induced arthritis bone resorption anti-TNF therapy

RANKL Signaling Specificity vs. Control Peptide

WP9QY, but not an altered control peptide (Y6N) containing a single residue substitution, inhibited RANKL-induced activation of key osteoclastogenic transcription factors NFATc1 and c-Fos in RAW 264.7 cells [1]. WP9QY also significantly inhibited RANKL-induced activation of Erk1/2 and JNK MAP kinases, whereas the control peptide inhibited these pathways to a significantly lesser degree [1]. Furthermore, WP9QY prevented RANKL-induced bone resorption and osteoclastogenesis even in the absence of TNF receptors, confirming a direct and specific effect on the RANKL-RANK axis [2].

RANKL Signaling Specificity
Head-to-head
WP9QY inhibited NFATc1/c-Fos; Y6N control peptide did not
Sequence-specific pathway-response context
Erk/JNK activation requires sequence integrity
RANKL osteoclastogenesis NF-κB

Dual Bone Anabolic & Anti-Catabolic vs. Risedronate

In a comparative study using OPG-deficient (OPG-/-) mice, which exhibit severe alveolar bone loss due to unopposed RANKL activity, administration of WP9QY (W9 peptide) not only suppressed osteoclastogenesis (anti-catabolic effect) but also significantly enhanced Wnt/β-catenin signaling and induced alveolar bone formation (anabolic effect) [1]. In contrast, the bisphosphonate risedronate reduced osteoclast number but did not enhance osteoblastogenesis or increase osteoblast number, osteoblast surface, or osteoid surface [1]. Additionally, WP9QY treatment further suppressed the expression of sclerostin, a potent inhibitor of Wnt/β-catenin signaling, whereas risedronate treatment recovered sclerostin expression [1].

Bone Anabolic vs. Anti-Catabolic
Head-to-head
WP9QY enhanced Wnt/β-catenin signaling and bone formation markers
Reported anabolic/anti-catabolic model context
Risedronate did not induce bone formation endpoints
osteoblastogenesis Wnt/β-catenin alveolar bone loss

WP9QY Research Applications


Dual-Target Bone Anabolic Lead Optimization

Based on its demonstrated ability to both prevent TNF-α- and RANKL-mediated bone destruction [1] and to stimulate osteoblastogenesis via Wnt/β-catenin activation in vivo [2], WP9QY serves as an ideal, low-molecular-weight lead compound for the development of next-generation, orally available small-molecule drugs targeting both inflammation and systemic bone loss. Its small size (1.2 kDa) and defined pharmacophore make it a superior template compared to larger biologics, enabling structure-activity relationship (SAR) studies aimed at improving oral bioavailability and metabolic stability while retaining its unique dual anabolic/anti-catabolic profile.

Dissecting TNF-α vs. RANKL in Osteolysis Models

The direct comparative data from the murine collagen-induced arthritis (CIA) model [1] and P. gingivalis-induced calvarial bone loss model [3] demonstrate that WP9QY can be used as a precision tool to dissect the relative contributions of TNF-α and RANKL signaling pathways to inflammatory bone destruction. Because WP9QY directly antagonizes both pathways, but with a distinct efficacy profile compared to a pure anti-TNF antibody [1], it enables researchers to differentiate between local inflammation (better controlled by antibody) and systemic bone loss (better prevented by WP9QY). This application is critical for target validation studies in arthritis, periodontitis, and periprosthetic osteolysis.

Osteoclastogenesis & Bone Resorption Assay Standardization

WP9QY is a highly validated positive control for in vitro osteoclast differentiation and bone resorption assays. Its reproducible inhibition of RANKL-induced NFATc1 and c-Fos expression [4] and its specific blockade of osteoclastogenesis on bone slices [4] provide a reliable benchmark for screening novel anti-resorptive compounds. Unlike more variable biologics or cell-based inhibitors, the synthetic and chemically defined nature of WP9QY ensures batch-to-batch consistency and minimizes inter-laboratory variability, making it an essential reagent for assay standardization and high-throughput screening campaigns.

Biomaterials with Anti-Inflammatory & Pro-Osteogenic Properties

Given its dual ability to inhibit inflammatory bone resorption and promote bone formation [2], WP9QY is a prime candidate for covalent immobilization onto bone graft substitutes, dental implant surfaces, or tissue engineering scaffolds [5]. Conjugation strategies using PEG or hyaluronic acid linkers have been shown to preserve or even enhance the binding affinity of WP9QY for TNF-α [6], enabling the creation of next-generation biomaterials with sustained, localized anti-inflammatory and pro-regenerative bioactivity. This application is particularly relevant for periodontal regeneration, orthopedic implant integration, and treatment of peri-implantitis.

Application
Selection Property
Validation Focus
Bone anabolic lead optimization research
TNF-α/RANKL dual-pathway antagonism
SAR and metabolic stability assessment
Inflammatory osteolysis pathway dissection
Differential pathway antagonism profile
Local vs. systemic bone-loss endpoint context
Osteoclastogenesis assay standardization
RANKL signaling inhibition benchmark
NFATc1/c-Fos pathway-response endpoints
Bone biomaterial functionalization studies
Peptide conjugation compatibility
Sustained bioactivity in scaffold models
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